4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid
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Overview
Description
4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid typically involves the formation of the triazole and pyridazine rings followed by their fusion and subsequent attachment to the benzoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with nitriles can form the triazole ring, which can then be fused with a pyridazine ring through further cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted benzoic acid derivatives .
Scientific Research Applications
4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
- (quinolin-8-yloxy)-acetic acid
- 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
Uniqueness
4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid is unique due to its specific ring structure and the presence of the benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-12(18)8-1-3-9(4-2-8)19-11-6-5-10-14-13-7-16(10)15-11/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAJLWNQZJKZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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